molecular formula C20H27N3O2S B15061724 N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B15061724
M. Wt: 373.5 g/mol
InChI Key: IAFRVDORRVXJBU-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a tosylated pyrrolidine and diethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the tosylated pyrrolidine intermediate. This intermediate is then reacted with 2-aminopyridine under specific conditions to yield the final product. Common reagents used in these reactions include trifluoroacetic acid, L-proline, and pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring or the pyrrolidine moiety .

Scientific Research Applications

N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C20H27N3O2S

Molecular Weight

373.5 g/mol

IUPAC Name

N,N-diethyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C20H27N3O2S/c1-4-22(5-2)20-18(8-6-14-21-20)19-9-7-15-23(19)26(24,25)17-12-10-16(3)11-13-17/h6,8,10-14,19H,4-5,7,9,15H2,1-3H3

InChI Key

IAFRVDORRVXJBU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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